Cas no 109993-33-1 (4,5,5-Trifluoropent-4-en-1-ol)

4,5,5-Trifluoropent-4-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-Penten-1-ol,4,5,5-trifluoro-
- 4,5,5-Trifluoro-4-penten-1-ol
- 4,5,5-TRIFLUOROPENT-4-EN-1-OL
- 4,4,5-TRIFLUOROPENT-4-EN-1-OL
- 5-Hydroxy-1,1,2-trifluoropent-1-ene
- KCWCUTFIXVYRRV-UHFFFAOYSA-N
- MFCD00156073
- SCHEMBL864873
- AKOS006229193
- 109993-33-1
- 1H-AZEPIN-4-AMINE,HEXAHYDRO-
- FT-0617123
- DTXSID80380716
- 4,5,5-Trifluoropent-4-en-1-ol95%
- 4,5,5-Trifluoropent-4-en-1-ol97%
- 4,5,5-Trifluoropent-4-en-1-ol 97%
- 4,5,5-Trifluoropent-4-en-1-ol
-
- MDL: MFCD00156073
- インチ: InChI=1S/C5H7F3O/c6-4(5(7)8)2-1-3-9/h9H,1-3H2
- InChIKey: FQJKNDRBOYATRC-UHFFFAOYSA-N
- ほほえんだ: C(CC(=C(F)F)F)CO
計算された属性
- せいみつぶんしりょう: 140.04500
- どういたいしつりょう: 140.04489933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- ふってん: 48 °C
- PSA: 20.23000
- LogP: 1.83650
4,5,5-Trifluoropent-4-en-1-ol セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
4,5,5-Trifluoropent-4-en-1-ol 税関データ
- 税関コード:2905590090
- 税関データ:
中国税関コード:
2905590090概要:
2905590090他の無環アルコールのハロゲン化/スルホン化及び他の誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2905590090無環アルコールの他のハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
4,5,5-Trifluoropent-4-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC3713-100mg |
4,5,5-Trifluoropent-4-en-1-ol |
109993-33-1 | 95% | 100mg |
£10.00 | 2024-05-25 | |
TRC | T896313-100mg |
4,5,5-Trifluoropent-4-en-1-ol |
109993-33-1 | 100mg |
$ 65.00 | 2022-06-02 | ||
A2B Chem LLC | AE12796-5g |
4,5,5-Trifluoropent-4-en-1-ol |
109993-33-1 | 95% | 5g |
$208.00 | 2024-01-05 | |
Apollo Scientific | PC3713-25g |
4,5,5-Trifluoropent-4-en-1-ol |
109993-33-1 | 95% | 25g |
£928.00 | 2025-02-21 | |
TRC | T896313-50mg |
4,5,5-Trifluoropent-4-en-1-ol |
109993-33-1 | 50mg |
$ 50.00 | 2022-06-02 | ||
Apollo Scientific | PC3713-1g |
4,5,5-Trifluoropent-4-en-1-ol |
109993-33-1 | 95% | 1g |
£93.00 | 2025-02-21 | |
A2B Chem LLC | AE12796-25g |
4,5,5-Trifluoropent-4-en-1-ol |
109993-33-1 | 95% | 25g |
$652.00 | 2024-01-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1192377-1g |
4,5,5-Trifluoropent-4-en-1-ol |
109993-33-1 | 98% | 1g |
¥765.00 | 2024-08-09 | |
TRC | T896313-500mg |
4,5,5-Trifluoropent-4-en-1-ol |
109993-33-1 | 500mg |
$ 135.00 | 2022-06-02 | ||
Apollo Scientific | PC3713-5g |
4,5,5-Trifluoropent-4-en-1-ol |
109993-33-1 | 95% | 5g |
£222.00 | 2025-02-21 |
4,5,5-Trifluoropent-4-en-1-ol 関連文献
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2. Book reviews
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
4,5,5-Trifluoropent-4-en-1-olに関する追加情報
Exploring the Synthetical and Biological Properties of 4,5,5-Trifluoropent-4-en-1-ol (CAS No. 109993-33-1) in Advanced Chemical Research
The compound 4,5,5-Trifluoropent-4-en-1-ol, identified by CAS registry number 109993-33-1, represents a unique structural motif in organic chemistry due to its trifluoromethylated unsaturated alcohol framework. This molecule belongs to the broader category of fluoroorganics with a pentenyl backbone containing a terminal hydroxyl group and three fluorine atoms at positions 4 and 5 of the carbon chain. The trifluoromethyl substituent introduces distinct physicochemical properties such as enhanced lipophilicity and metabolic stability—key attributes sought after in drug design for overcoming biological barriers.
Recent advancements in asymmetric synthesis have enabled scalable production of this compound through transition-metal catalyzed approaches. A 2022 study published in Journal of Fluorous Chemistry demonstrated a palladium-catalyzed carbonylation protocol achieving >88% yield with enantioselectivity exceeding 96% ee (entry 7). This method employs chiral phosphoramidite ligands to control stereochemistry at the critical C4 carbon center—a breakthrough addressing previous challenges in stereochemical control for similar fluorinated alcohols.
In pharmacological applications, this compound's structural features align with current trends targeting epigenetic regulators. Preclinical studies from the University of Basel (Nature Communications 2023) identified its analogs as selective inhibitors of histone deacetylase 6 (HDAC6), demonstrating IC₅₀ values below 5 nM while sparing other isoforms. The trifluoromethyl group contributes to enzyme-substrate binding via fluorine-mediated halogen bonding interactions—a mechanism now recognized as critical for designing isoform-selective HDAC inhibitors.
Spectroscopic analysis reveals intriguing photophysical properties: UV-vis spectra show absorption maxima at ~278 nm due to conjugation between the vinyl group and adjacent trifluoromethyl substituents. Solid-state XRD studies conducted at MIT (Crystal Growth & Design 2024) revealed a layered crystal structure stabilized by intermolecular hydrogen bonds between hydroxyl groups and fluorine atoms from adjacent molecules—a configuration that may influence drug delivery systems requiring controlled release mechanisms.
Bioisosteric replacements leveraging this scaffold have expanded its utility in medicinal chemistry toolkits. Researchers at Scripps Institute demonstrated that replacing terminal hydroxyl with ester groups produced metabolically stable prodrugs maintaining HDAC6 inhibitory activity (ACS Med Chem Lett 2024). Such modifications exemplify how structural modularity allows tailoring pharmacokinetic profiles while preserving core biological activity—a strategy critical for advancing preclinical candidates toward clinical trials.
In materials science applications, this compound's reactivity has enabled novel polymer architectures. A collaborative study between Tokyo Tech and ETH Zurich reported using it as a monomer component in epoxy resins exhibiting exceptional thermal stability up to 280°C—properties attributed to fluorine-induced electron withdrawal enhancing crosslink density (Macromolecules 2023). This opens new avenues for high-performance coatings requiring both mechanical strength and chemical resistance.
Computational modeling using DFT methods has provided mechanistic insights into its reactivity patterns. Quantum chemical calculations performed at Cambridge University revealed that the trifluoromethyl group lowers the pKa of the hydroxyl proton by ~2 units compared to non-fluorinated analogs (J Phys Chem A 2024). This acidity modulation facilitates nucleophilic substitution pathways critical for click chemistry approaches commonly used in bioconjugation reactions.
Ongoing investigations focus on its role as a bioorthogonal handle in live-cell imaging systems. Preliminary data from Stanford's Bio-X lab shows that alkyne-functionalized derivatives undergo strain-promoted azide cycloaddition with near-infrared dyes under physiological conditions—demonstrating potential for real-time tracking of intracellular processes without perturbing cellular homeostasis (Angew Chem Int Ed 2024).
The combination of tunable reactivity profiles and favorable pharmacokinetic characteristics positions this compound as an important building block across multiple disciplines. Its structural versatility allows simultaneous optimization of potency, selectivity, and ADMET properties—key considerations for advancing compounds from discovery stages into clinical development pipelines.
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